p-Nitrophenyl ethyl decylphosphonate
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Overview
Description
p-Nitrophenyl ethyl decylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-nitrophenyl ring, an ethyl group, and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl decylphosphonate typically involves the reaction of p-nitrophenol with ethyl decylphosphonate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl ethyl decylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in organic solvents such as dichloromethane.
Major Products:
Hydrolysis: p-Nitrophenol and ethyl decylphosphonic acid.
Nucleophilic Substitution: Substituted p-nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenyl ethyl decylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds .
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of p-Nitrophenyl ethyl decylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine .
Comparison with Similar Compounds
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
EPNO (O-ethyl O-p-nitrophenyl phenylphosphonate): Similar in structure but lacks the decyl chain.
Properties
CAS No. |
10368-20-4 |
---|---|
Molecular Formula |
C18H30NO5P |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H30NO5P/c1-3-5-6-7-8-9-10-11-16-25(22,23-4-2)24-18-14-12-17(13-15-18)19(20)21/h12-15H,3-11,16H2,1-2H3 |
InChI Key |
QAZQTRDRKXPDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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